ethyl (4-thioxo-3,4-dihydro-1-phthalazinyl)acetate
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Description
Ethyl (4-thioxo-3,4-dihydro-1-phthalazinyl)acetate is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.06194880 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of ethyl (4-thioxo-3,4-dihydro-1-phthalazinyl)acetate is the Mycobacterium tuberculosis isocitrate lyase enzyme . This enzyme plays a crucial role in the survival and persistence of Mycobacterium tuberculosis during the latent phase of tuberculosis infection .
Mode of Action
This compound interacts with the isocitrate lyase enzyme, leading to its inhibition . The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of isocitrate to succinate and glyoxylate, a critical step in the glyoxylate cycle .
Biochemical Pathways
The inhibition of the isocitrate lyase enzyme disrupts the glyoxylate cycle, a pathway that enables Mycobacterium tuberculosis to survive in a latent state within host macrophages . This disruption starves the bacteria of essential nutrients, impairing their survival and proliferation .
Result of Action
The inhibition of the isocitrate lyase enzyme by this compound leads to a reduction in the mycobacterial load in lung and spleen tissues . This result was observed in an in vivo animal model, where the compound provided significant protection at a dose of 25 mg/kg body weight .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Related compounds have shown potential cytotoxicity activity on human tumor cell lines
Molecular Mechanism
It is possible that it may exhibit activity as apoptosis agonists, as suggested by the prediction of biological activity for similar compounds .
Properties
IUPAC Name |
ethyl 2-(4-sulfanylidene-3H-phthalazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-16-11(15)7-10-8-5-3-4-6-9(8)12(17)14-13-10/h3-6H,2,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKFOQUAAPALAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=S)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.